![molecular formula C22H22N4O B13358915 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol typically involves a multi-step process One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazo[1,2-a]pyridine: Exhibits a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific structural features, such as the presence of the isopropylanilino group, which may confer distinct biological activities and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[6-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C22H22N4O/c1-14(2)16-4-8-18(9-5-16)24-21-20(17-6-10-19(27)11-7-17)25-22-23-12-15(3)13-26(21)22/h4-14,24,27H,1-3H3 |
InChI Key |
SDOLZRLXSZGIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


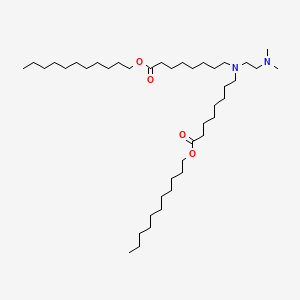
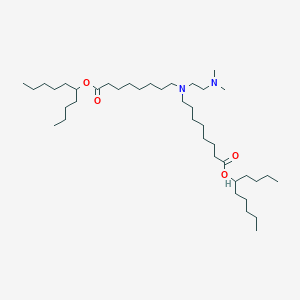

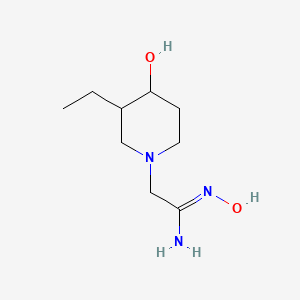
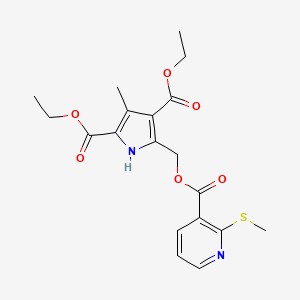
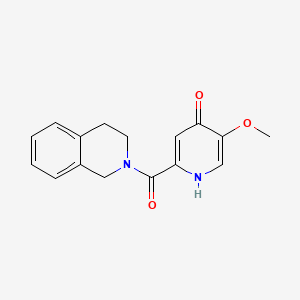

![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
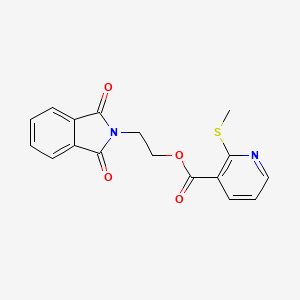
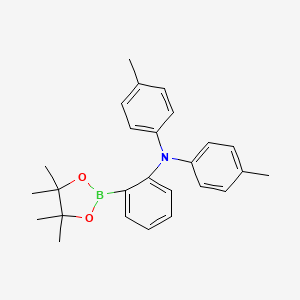


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
